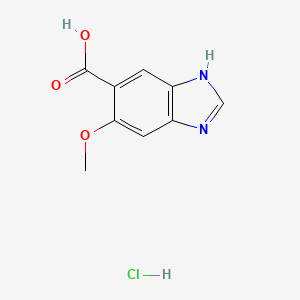

6-methoxy-1H-1,3-benzodiazole-5-carboxylicacidhydrochloride

CAS No.:

Cat. No.: VC18034096

Molecular Formula: C9H9ClN2O3

Molecular Weight: 228.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClN2O3 |

|---|---|

| Molecular Weight | 228.63 g/mol |

| IUPAC Name | 6-methoxy-3H-benzimidazole-5-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H8N2O3.ClH/c1-14-8-3-7-6(10-4-11-7)2-5(8)9(12)13;/h2-4H,1H3,(H,10,11)(H,12,13);1H |

| Standard InChI Key | XZPDXYUVHVBOGJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1C(=O)O)NC=N2.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

6-Methoxy-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride features a benzodiazole core—a bicyclic system comprising a benzene ring fused to a diazole (two-nitrogen heterocycle). Key substituents include:

-

Methoxy group (-OCH₃) at position 6, enhancing electron-donating effects.

-

Carboxylic acid (-COOH) at position 5, enabling salt formation and hydrogen bonding.

-

Hydrochloride salt, improving solubility in polar solvents .

Molecular Data

| Property | Value |

|---|---|

| Molecular formula | C₉H₉ClN₂O₃ |

| Molecular weight | 228.63 g/mol |

| IUPAC name | 6-methoxy-3H-benzimidazole-5-carboxylic acid hydrochloride |

| Canonical SMILES | COC1=CC2=C(C=C1C(=O)O)NC=N2.Cl |

The hydrochloride salt formation is critical for stabilizing the compound in solid-state and aqueous environments .

Synthetic Methodologies

Industrial Production Challenges

Scalable synthesis requires optimization of:

-

Continuous flow reactors to enhance heat transfer and yield.

-

Purification techniques (e.g., recrystallization from methanol/water mixtures) to achieve >95% purity .

Reactivity and Chemical Transformations

Functional Group Reactivity

-

Methoxy group: Resists nucleophilic substitution but undergoes demethylation under strong acids (e.g., HBr/AcOH) .

-

Carboxylic acid: Forms esters (via Fischer esterification) or amides (with DCC coupling) .

Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | 6-hydroxy derivative |

| Reduction | LiAlH₄, THF | 5-hydroxymethyl analog |

| Esterification | CH₃OH, H₂SO₄ | Methyl ester |

These transformations enable diversification for structure-activity relationship studies .

Biological and Pharmacological Applications

Antimicrobial Activity

Benzodiazole derivatives exhibit moderate to strong activity against:

Comparative Analysis with Structural Analogs

2-(Hydroxymethyl)-1-Methyl-1H-1,3-Benzodiazole-5-Carboxylic Acid Hydrochloride

| Property | Target Compound | Analog |

|---|---|---|

| Molecular formula | C₉H₉ClN₂O₃ | C₁₀H₁₁ClN₂O₃ |

| Molecular weight | 228.63 g/mol | 242.66 g/mol |

| Key structural difference | -H at position 1 | -CH₃ at position 1 |

The methyl substitution at N1 in the analog reduces aqueous solubility but enhances metabolic stability .

Industrial and Materials Science Applications

Coordination Chemistry

The carboxylic acid group facilitates metal complexation, forming:

-

Cu(II) complexes: Exhibiting catalytic activity in oxidation reactions.

Polymer Modification

Incorporation into polyamide backbones enhances thermal stability (Tₘ increased by 40°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume